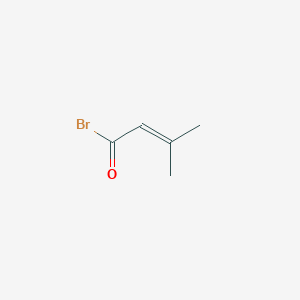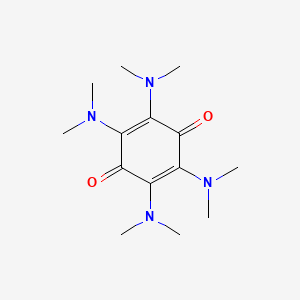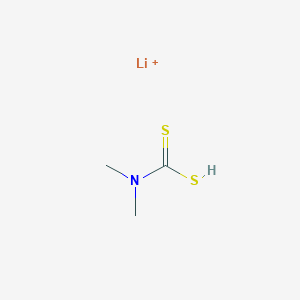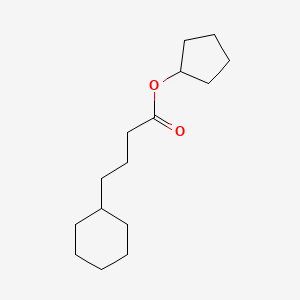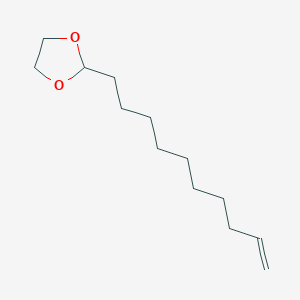
2-(Dec-9-en-1-yl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dec-9-en-1-yl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dec-9-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-1,3-dioxolane typically involves the reaction of dec-9-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported boric acid, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dec-9-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, yielding saturated derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Diols: Resulting from further oxidation of the epoxides.
Functionalized Derivatives: Obtained through substitution reactions on the dioxolane ring.
Wissenschaftliche Forschungsanwendungen
2-(Dec-9-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Dec-9-en-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites of enzymes and modulating their activity. Additionally, the dec-9-en-1-yl group can interact with hydrophobic regions of proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dec-9-en-1-yl acetate: Similar in structure but contains an acetate group instead of a dioxolane ring.
9-Decen-1-yl 10-undecenoate: Contains a similar alkyl chain but with different functional groups.
Succinic acid, dec-2-yl dec-9-en-1-yl ester: Another compound with a similar alkyl chain but different ester functional groups.
Uniqueness
2-(Dec-9-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
6316-55-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-dec-9-enyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2,13H,1,3-12H2 |
InChI-Schlüssel |
CLACVXCEHDUPTO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


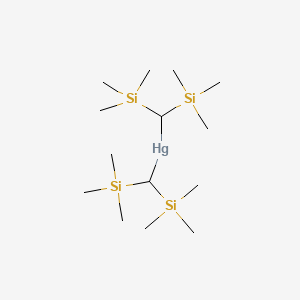
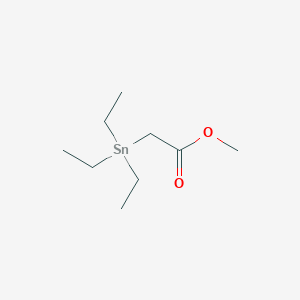


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
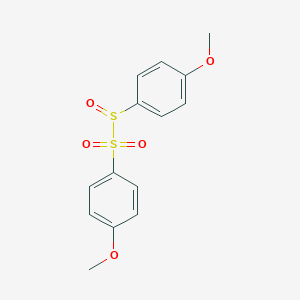
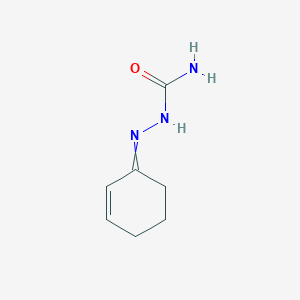
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
